Lipophilicity: 8-Methylsulfonyl vs. N-Methyl Tropane Amine
The 8-methylsulfonyl derivative exhibits a calculated LogP of −1.35, a substantial ~2.5 log unit reduction versus the 8-methyl analog endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine (calculated LogP ≈ 1.1 for the free base). This shift from moderate lipophilicity to hydrophilic character directly impacts aqueous solubility, CNS penetration potential, and suitability for peripheral target programs .
| Evidence Dimension | Calculated partition coefficient (LogP, octanol/water) as a measure of lipophilicity |
|---|---|
| Target Compound Data | Calculated LogP = −1.35 (XLogP3 or similar algorithm; 8-methylsulfonyl-exo-amine free base) |
| Comparator Or Baseline | Endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine (N-methyl analog): calculated LogP ≈ 1.1 for the free base |
| Quantified Difference | ΔLogP ≈ −2.5 log units (approximately 316-fold lower octanol/water partition favoring aqueous phase for the methylsulfonyl compound) |
| Conditions | In silico prediction using consensus LogP algorithms (XLogP3/ALogPS); free base forms |
Why This Matters
A 2.5-log reduction in LogP fundamentally alters the compound's suitability profile: the methylsulfonyl derivative is strongly favored for programs targeting peripheral or polar binding sites where CNS penetration must be minimized, while the N-methyl analog's higher LogP favors CNS applications.
